molecular formula C23H23N3O4 B2499016 N-(4-methoxyphenyl)-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide CAS No. 872849-43-9

N-(4-methoxyphenyl)-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide

Cat. No.: B2499016
CAS No.: 872849-43-9
M. Wt: 405.454
InChI Key: XUTVQBXSEJJCNB-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide (Mol. Formula: C₂₃H₂₃N₃O₄, Mol. Weight: 405.45 g/mol) is a heterocyclic acetamide derivative featuring a 4-methoxyphenyl group attached to an oxoacetamide backbone. Its structure includes a substituted indole moiety at the C3 position, modified with a pyrrolidinyl ethyl ketone chain. This compound has been identified in screening libraries (ID: E244-0336) and is available in milligram quantities for research purposes .

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4/c1-30-17-10-8-16(9-11-17)24-23(29)22(28)19-14-26(20-7-3-2-6-18(19)20)15-21(27)25-12-4-5-13-25/h2-3,6-11,14H,4-5,12-13,15H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUTVQBXSEJJCNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxyphenyl)-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and safety, with considerations for waste management and environmental impact .

Chemical Reactions Analysis

Types of Reactions: N-(4-methoxyphenyl)-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and catalysts .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups like halogens or alkyl chains .

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, including indole/heterocyclic cores, oxoacetamide linkages, or substituted aromatic groups. Key comparisons are outlined below:

Structural Analogues
Compound Name / ID Key Structural Features Molecular Weight Biological Activity (if reported) Reference
Target Compound (E244-0336) Indole-C3 oxoacetamide, 4-methoxyphenyl, pyrrolidinyl ethyl ketone 405.45 Under screening; uncharacterized
2-(1-Ethyl-5-methoxy-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide (IJUSOW) Indole-C3 oxoacetamide, 4-methoxyphenyl, ethyl substitution at indole-N1 ~374.41 (calc.) Not reported
N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide Fluorinated indole and pyridazinyl groups, oxoacetamide linker 401.41 Not reported
D-24851 (2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl acetamide) Indole-C3 oxoacetamide, pyridinyl group, 4-chlorobenzyl substitution 377.83 Tubulin polymerization inhibitor (preclinical)
N-(4-Methoxyphenyl)-2-oxo-2-(4-phenyl-1,3-thiazol-2-yl)acetamide (CILLOY) Thiazole ring, oxoacetamide linker, 4-methoxyphenyl ~338.38 (calc.) Not reported

Key Observations :

  • Biological Relevance : D-24851 demonstrates that indole-oxoacetamide hybrids can target tubulin, suggesting a plausible mechanism for the target compound if optimized .
  • Fluorine Substitution : The fluorinated analog in highlights how halogenation can modulate pharmacokinetic properties without altering core reactivity .
Physicochemical Properties
  • Molecular Weight : The target compound (405.45 g/mol) falls within the typical range for drug-like molecules (<500 g/mol), comparable to D-24851 (377.83 g/mol) .
  • Polar Groups: The pyrrolidinyl ketone and methoxyphenyl groups may improve aqueous solubility relative to non-polar analogs like CILLOY .

Research Findings and Implications

  • Structural Diversity : Fluorinated () and thiazole-containing () analogs demonstrate the scaffold’s versatility for lead optimization.
  • Screening Data : The target compound’s inclusion in screening libraries () suggests interest in its bioactivity, though specific targets remain undisclosed.

Biological Activity

N-(4-methoxyphenyl)-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide is a synthetic compound that has garnered attention in pharmacological research for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes an indole moiety and a pyrrolidine ring, which are known for their diverse biological activities. The presence of the 4-methoxyphenyl group may enhance its lipophilicity and biological interactions.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The specific mechanism of action for this compound is hypothesized to involve:

  • Acetylcholinesterase Inhibition : Similar compounds have demonstrated significant inhibition of acetylcholinesterase (AChE), which is crucial in the management of neurodegenerative diseases like Alzheimer's disease. For example, certain analogs have shown IC50 values in the low micromolar range, indicating potent inhibitory activity against AChE .

2. Therapeutic Potential

The compound's potential therapeutic applications are vast, particularly in neurodegenerative disorders. The following table summarizes findings related to its biological activities:

Activity Target IC50 Value (μM) Reference
AChE InhibitionAcetylcholinesterase0.3 - 3.08
Neuroprotective ActivitySH-SY5Y Cells2.91 ± 0.47
Anti-inflammatory EffectsNF-kB PathwayNot specified
Blood-Brain Barrier PermeabilityN/AHigh

3. Case Studies and Experimental Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Neuroprotective Effects : In animal models of Alzheimer's disease, compounds with similar structures have been shown to improve cognitive function and reduce neuroinflammation by inhibiting the aggregation of amyloid-beta (Aβ) and reducing reactive oxygen species (ROS) production .
  • In Vitro Studies : In vitro assays using SH-SY5Y neuroblastoma cells demonstrated that related compounds could protect against oxidative stress-induced cell death, supporting their potential use in neuroprotective therapies .

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